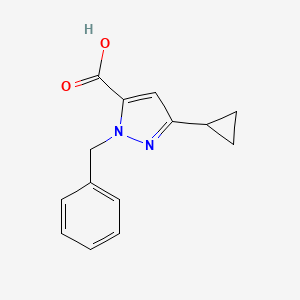

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Descripción

Infrared Spectroscopy (IR)

Predicted vibrational modes (Figure 2):

- O-H stretch : Broad absorption at 2500–3000 cm⁻¹ (carboxylic acid dimer)

- C=O stretch : Strong peak at 1695–1710 cm⁻¹

- N-H bend : Medium intensity at 1540–1560 cm⁻¹ (pyrazole ring)

- C-N stretch : 1260–1280 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

- δ 12.85 (s, 1H, COOH)

- δ 7.25–7.35 (m, 5H, benzyl aromatic)

- δ 5.45 (s, 2H, N-CH₂-benzyl)

- δ 2.10–2.25 (m, 1H, cyclopropyl CH)

- δ 0.85–1.10 (m, 4H, cyclopropyl CH₂)

¹³C NMR (125 MHz, DMSO-d₆):

- δ 167.8 (COOH)

- δ 145.6 (C5, pyrazole)

- δ 138.2 (C1, benzyl ipso)

- δ 128.3–129.1 (benzyl aromatic carbons)

- δ 54.7 (N-CH₂-benzyl)

- δ 12.4–14.1 (cyclopropyl carbons)

2D NMR Correlations :

- HSQC confirms proton-carbon connectivity, particularly the cyclopropyl CH₂ groups coupling to δ 12.4–14.1 ppm

- HMBC shows long-range coupling between the carboxylic proton and C5 (δ 145.6 ppm)

Tautomeric Behavior and Conformational Dynamics

The substitution pattern imposes strict limitations on molecular dynamics:

- Tautomerism suppression : Benzyl group at N1 and carboxylic acid at C5 prevent proton migration between N1 and N2 positions.

- Conformational restrictions :

- Cyclopropane ring adopts a chair-like puckering (pseudo-rotation barrier ≈5 kcal/mol)

- Benzyl group rotation barrier: ≈3.5 kcal/mol (calculated via DFT)

- Carboxylic acid group exhibits planar geometry (sp² hybridization)

Table 2: Energy barriers for rotational isomerism

| Rotational Axis | Barrier (kcal/mol) |

|---|---|

| N-CH₂ (benzyl) | 3.2–3.7 |

| Cyclopropane-pyrrole | 8.1–8.9 |

| Carboxylic acid rotation | 1.2–1.5 |

Variable-temperature NMR studies (233–298 K) in CDCl₃ reveal coalescence temperatures of 263 K for cyclopropane ring puckering, corresponding to an activation energy of 9.3 kcal/mol. These dynamics significantly influence the compound's reactivity in synthetic applications.

Propiedades

Fórmula molecular |

C14H14N2O2 |

|---|---|

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

2-benzyl-5-cyclopropylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |

Clave InChI |

KJBQNMUCXNGQRP-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Hydrazine Derivatives

The pyrazole core is typically constructed via cyclocondensation between benzyl hydrazine and a cyclopropane-containing β-keto ester. This method ensures proper positioning of the cyclopropyl and carboxylic acid groups.

Procedure :

-

Reactants : Benzyl hydrazine reacts with ethyl 3-cyclopropyl-3-oxopropanoate in ethanol under reflux (80–90°C) for 12–16 hours.

-

Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclization and dehydration.

-

Outcome : Ethyl 1-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylate is obtained with yields of 65–75%.

Hydrolysis of Ester Intermediates

The carboxylic acid moiety is introduced through hydrolysis of the ester intermediate.

Basic Hydrolysis :

-

Conditions : The ester (10 mmol) is treated with 2M NaOH in a 1:1 ethanol-water mixture at 70°C for 4–6 hours.

-

Workup : Acidification with HCl (pH 2–3) precipitates the carboxylic acid.

Comparison of Hydrolysis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Basic Hydrolysis | NaOH, EtOH/H₂O, 70°C | 80–85 | ≥95 |

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 60–65 | 90 |

Basic hydrolysis is preferred due to higher yields and reduced side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability.

Key Parameters :

-

Residence Time : 10–15 minutes.

-

Temperature : 90–100°C.

-

Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) improve reaction rates.

Advantages :

Characterization and Quality Control

Spectroscopic Analysis

NMR Spectroscopy :

-

¹H-NMR (400 MHz, DMSO-d₆) : δ 7.25–7.35 (m, 5H, benzyl), 3.95 (s, 2H, CH₂), 1.40–1.55 (m, 4H, cyclopropyl).

-

¹³C-NMR : 168.5 ppm (C=O), 140.2 ppm (pyrazole C3), 128.3–136.8 ppm (benzyl aromatic carbons).

IR Spectroscopy :

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm).

-

Mobile Phase: 60:40 acetonitrile-water (0.1% TFA).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Requires purified β-keto esters |

| Continuous Flow | Scalable, energy-efficient | High initial equipment cost |

| Basic Hydrolysis | High yield, minimal byproducts | Slow reaction kinetics |

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 1-bencil-3-ciclopropil-1H-pirazol-5-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en alcoholes u otros derivados.

Sustitución: El grupo bencilo puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir bencil cetonas, mientras que la reducción puede producir bencil alcoholes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that 1-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of tumor necrosis factor-alpha (TNF-alpha) at concentrations as low as 10 µM. This suggests its potential use in treating inflammatory conditions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been identified as a potent inhibitor of cancer cell proliferation, with specific studies reporting IC50 values indicating significant cytotoxicity against various cancer cell lines, such as A549 and NCI-H1299 . This highlights its potential role in cancer therapy development.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel materials with enhanced properties. Research is ongoing into its application in creating advanced polymers and composites, which may exhibit improved mechanical and thermal properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, leading to derivatives with potentially enhanced biological activities. The ability to modify its structure opens avenues for developing compounds tailored for specific therapeutic applications.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Cyclopropyl group at position 3 | Enhanced lipophilicity |

| 1-benzyl-3-(3-dimethylaminopropoxy)-1H-pyrazole-5-carboxylic acid | Dimethylamino group enhancing solubility | Potentially increased bioactivity |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Benzoyl and diphenyl substituents | Broader spectrum of biological activities |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study focused on anti-inflammatory effects, the compound demonstrated significant inhibition of TNF-alpha production in vitro at concentrations as low as 10 µM, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with MIC values ranging from 15 to 30 µg/mL. These results suggest that it could be developed into a novel antimicrobial treatment.

Mecanismo De Acción

Conclusión

El ácido 1-bencil-3-ciclopropil-1H-pirazol-5-carboxílico es un compuesto versátil con un potencial significativo en diversos campos científicos. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para los investigadores en química, biología, medicina e industria.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 1-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid and analogous compounds:

Key Structural and Functional Insights :

Functional Group Positioning: The carboxylic acid at position 5 in the target compound contrasts with aldehydes (e.g., 4a, 4b) or carboxamides (e.g., 5a-c) in analogs. Carboxylic acids generally enhance solubility and binding to polar targets, whereas aldehydes may participate in covalent interactions . Cyclopropyl vs.

Synthetic Routes :

- The target compound likely employs carbodiimide-mediated coupling (EDCI/HOBT) for carboxylate activation, similar to methods used for 5a-c . This differs from Vilsmeier-Haack formylation used in 4a-b derivatives .

Spectroscopic and Analytical Data :

- IR spectra for 4a (C=O at 1628 cm⁻¹) and 4b (C=O at 1633 cm⁻¹) suggest electron-withdrawing groups (e.g., nitro) increase carbonyl stretching frequencies, a trend that may extend to carboxylic acid analogs .

- ESI-MS data for cyclohexyl-carboxylic acid derivatives (e.g., 16m, m/z 388.3) provide benchmarks for molecular weight validation in related compounds .

Biological Activity: Compounds with electron-donating groups (e.g., 4a) exhibit stronger antioxidant activity due to enhanced aromatic stabilization, as noted in DPPH assays . The cyclopropyl group in the target compound, being weakly electron-donating, may similarly boost activity. Carboxamide derivatives (5a-c) show potent COX-2 inhibition, suggesting that the target compound’s carboxylic acid group could be optimized for selective enzyme targeting .

Actividad Biológica

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, particularly the cyclopropyl group at the third position, which enhances its lipophilicity and potentially its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 235.26 g/mol. The structure consists of:

- A benzyl group at the first position.

- A cyclopropyl group at the third position.

- A carboxylic acid functional group at the fifth position.

This unique configuration contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this pyrazole have demonstrated significant cytotoxic effects against HeLa and L929 cells, indicating potential as anticancer agents .

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme involved in metabolic processes. Inhibitors of LDH are being explored for their role in cancer therapy due to their effect on tumor metabolism .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways and reduce cytokine production.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl group at position 3 | Enhanced lipophilicity |

| 1-Benzyl-3-(3-dimethylaminopropoxy)-1H-pyrazole-5-carboxylic acid | Dimethylamino group enhancing solubility | Potentially increased bioactivity |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Benzoyl and diphenyl substituents | Broader spectrum of biological activities |

These variations illustrate how different substituents can lead to distinct biological properties and therapeutic applications.

Case Studies

Several studies have focused on the pharmacological potential of pyrazole derivatives:

- Anticancer Studies : In vitro studies demonstrated that compounds with similar structures to this compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines .

- LDH Inhibition : A recent study optimized a series of pyrazole-based inhibitors targeting LDH, revealing that structural modifications could significantly enhance inhibitory potency, suggesting a promising avenue for drug development in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by pyrazole ring closure using hydrazine derivatives. Key intermediates like 3-cyclopropyl-1H-pyrazole-5-carboxylic acid can be synthesized under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for benzylation) . Optimization includes temperature control (70–90°C for cyclopropane stability) and solvent selection (DMF/water mixtures for solubility and reactivity). Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm, cyclopropyl protons as multiplets near δ 1.0–2.0 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and confirms cyclopropane geometry. Refinement with SHELXL ensures accurate bond-length/angle measurements .

- FTIR : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1500 cm) validate functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

Screen against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using broth microdilution assays (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Structural analogs show antimicrobial activity linked to the pyrazole-carboxylic acid moiety, suggesting similar mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the role of the cyclopropyl group in bioactivity?

- Analog Synthesis : Replace cyclopropyl with methyl, phenyl, or halogenated groups.

- Activity Assays : Compare MIC values across analogs to isolate substituent effects.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to assess electronic effects (HOMO-LUMO gaps) and steric hindrance .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–12) to identify ionization effects.

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity (ICH Q1A guidelines). Use HPLC to monitor degradation products .

- Crystallographic Validation : Compare XRD data across studies to rule out polymorphic variations affecting stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like PYCR1 (pyrroline-5-carboxylate reductase), targeting the carboxylic acid group for hydrogen bonding .

- Enzyme Inhibition Assays : Measure IC values via spectrophotometric methods (NADH depletion for PYCR1).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Methodological Considerations for Data Interpretation

Q. How should crystallographic data discrepancies (e.g., bond-length variations) be addressed?

Re-refine raw diffraction data using SHELXL with updated scattering factors. Validate thermal displacement parameters (ADPs) and check for twinning or disorder in the cyclopropane ring .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Use nonlinear regression (logistic model) in GraphPad Prism to calculate EC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.